molecular formula C20H23NO4 B6937745 N-(3,4-dihydro-2H-chromen-4-yl)-4-methoxy-2-propoxybenzamide

N-(3,4-dihydro-2H-chromen-4-yl)-4-methoxy-2-propoxybenzamide

Cat. No.: B6937745
M. Wt: 341.4 g/mol
InChI Key: WOKRBCRIMSFBMV-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-chromen-4-yl)-4-methoxy-2-propoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a chromenyl group, which is a derivative of chromene, and a benzamide moiety. The presence of methoxy and propoxy groups further modifies its chemical structure, potentially influencing its reactivity and applications.

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-4-yl)-4-methoxy-2-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-3-11-24-19-13-14(23-2)8-9-16(19)20(22)21-17-10-12-25-18-7-5-4-6-15(17)18/h4-9,13,17H,3,10-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKRBCRIMSFBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)OC)C(=O)NC2CCOC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-chromen-4-yl)-4-methoxy-2-propoxybenzamide typically involves the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Benzamide Moiety: The chromenyl intermediate is then reacted with 4-methoxy-2-propoxybenzoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the desired benzamide.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This involves:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.

    Purification Techniques: Using crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-chromen-4-yl)-4-methoxy-2-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form chromone derivatives.

    Reduction: Reduction reactions can modify the benzamide moiety or the chromenyl group.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Chromone derivatives.

    Reduction: Reduced benzamide or chromenyl derivatives.

    Substitution: Compounds with different functional groups replacing the methoxy or propoxy groups.

Scientific Research Applications

N-(3,4-dihydro-2H-chromen-4-yl)-4-methoxy-2-propoxybenzamide has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-4-methoxy-2-propoxybenzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dihydro-2H-chromen-4-yl)-4-methoxy-2-propoxybenzamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

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